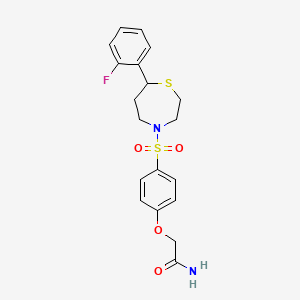

2-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Radioligands for Peripheral Benzodiazepine Receptor (PBR)

Radioligands like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, which are potent for PBR, have significant applications in positron emission tomography (PET) imaging. These compounds, due to their high affinity for PBR, are utilized in neuroscience research to explore the role of PBR in various brain disorders, including neurodegenerative diseases and brain injuries. The development and evaluation of these radioligands contribute to a better understanding of the PBR's distribution and function in the brain, facilitating the diagnosis and monitoring of neurological conditions (Zhang et al., 2003).

Inhibitors of Vascular Endothelial Growth Factor-A (VEGF-A)

Compounds like 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides demonstrate potent antiproliferative effects through the inhibition of VEGF-A. This activity is crucial in cancer research, as VEGF-A plays a significant role in tumor angiogenesis. By inhibiting VEGF-A, these compounds offer a therapeutic strategy for controlling tumor growth and metastasis. Their development and evaluation highlight the potential for novel anticancer therapies targeting angiogenesis (Prashanth et al., 2014).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, suitable as antimicrobial agents, illustrates another research application of structurally similar compounds. These molecules are evaluated for their antibacterial and antifungal activities, offering potential new treatments for infectious diseases. The development of such compounds is a response to the growing need for new antimicrobials due to increasing drug resistance among pathogens (Darwish et al., 2014).

Cytotoxic Activity for Cancer Treatment

Novel sulfonamide derivatives are synthesized for their cytotoxic activity against cancer cell lines. By exploring the anticancer properties of these compounds, researchers aim to discover new therapeutic agents capable of selectively inducing cell death in cancer cells without harming normal cells. Such compounds are valuable in the development of more effective and less toxic cancer treatments (Ghorab et al., 2015).

Propiedades

IUPAC Name |

2-[4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S2/c20-17-4-2-1-3-16(17)18-9-10-22(11-12-27-18)28(24,25)15-7-5-14(6-8-15)26-13-19(21)23/h1-8,18H,9-13H2,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNQSTMWKLZAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)

![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)

![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)

![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)

![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)